molecular formula C11H15N5S B4507830 2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine

Cat. No.: B4507830
M. Wt: 249.34 g/mol
InChI Key: FKOVRXZKKLUDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl group, a benzyl group substituted with a methylsulfanyl group, and a tetrazole ring.

Properties

IUPAC Name

2-ethyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-3-16-14-11(13-15-16)12-8-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOVRXZKKLUDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-(methylsulfanyl)benzyl chloride, is prepared by reacting 4-(methylsulfanyl)benzyl alcohol with thionyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with sodium azide to form 4-(methylsulfanyl)benzyl azide.

    Cyclization: The azide intermediate undergoes cyclization with ethyl isocyanate to form the tetrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitrobenzyl, sulfonylbenzyl, halobenzyl derivatives

Scientific Research Applications

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various therapeutic effects. The methylsulfanyl group may also contribute to the compound’s activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-[4-(methylsulfanyl)phenyl]-2H-tetrazol-5-amine: Similar structure but with a phenyl group instead of a benzyl group.

    2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine is unique due to the presence of both the tetrazole ring and the methylsulfanyl-substituted benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine is a member of the tetrazole family, which has gained attention for its diverse biological activities. Tetrazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to mimic carboxylic acids and their varied biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N5SC_{11}H_{14}N_{5}S. Its structure includes a tetrazole ring, an ethyl group, and a methylsulfanyl-substituted benzyl moiety, contributing to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research has shown that various tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against a range of bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl ring can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideBacillus subtilis100 μg/mL
N-(4-(methylsulfanyl)benzyl)-2H-tetrazol-5-aminePseudomonas aeruginosa125 μg/mL

Anticancer Potential

Tetrazole derivatives have also been explored for their anticancer properties. Studies indicate that certain substitutions on the tetrazole ring can lead to increased cytotoxicity against various cancer cell lines. For instance, compounds with specific functional groups have shown IC50 values in the low micromolar range against human glioblastoma cells .

Table 2: Anticancer Activity of Selected Tetrazole Compounds

CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)1.61 ± 1.92
Compound BWM793 (melanoma)1.98 ± 1.22

The mechanism by which tetrazole compounds exert their biological effects often involves interaction with specific cellular targets. For example, some studies suggest that these compounds may inhibit key enzymes or disrupt cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including those structurally similar to this compound. Results indicated that specific modifications significantly enhanced activity against gram-positive bacteria compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies on the cytotoxic effects of tetrazole derivatives revealed that certain structural features contributed to enhanced selectivity and potency against cancer cell lines, demonstrating potential for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-ethyl-N-[4-(methylsulfanyl)benzyl]-2H-tetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.